molecular formula C20H20N2O2 B2876706 2-methyl-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide CAS No. 898411-76-2

2-methyl-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide

Cat. No.: B2876706
CAS No.: 898411-76-2
M. Wt: 320.392
InChI Key: FSPLDLSUOXUVIA-UHFFFAOYSA-N
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Description

2-Methyl-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide is a tricyclic compound featuring a 1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene core substituted with a benzamide group at the 7-position and a methyl group at the 2-oxo position. The benzamide moiety distinguishes it from related compounds with carboxylic acid or sulfonamide groups, suggesting divergent biological mechanisms .

Properties

IUPAC Name

2-methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13-5-2-3-7-17(13)20(24)21-16-11-14-6-4-10-22-18(23)9-8-15(12-16)19(14)22/h2-3,5,7,11-12H,4,6,8-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPLDLSUOXUVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methyl-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The synthetic route typically starts with the preparation of the tricyclic intermediate, followed by the introduction of the benzamide group. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-methyl-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tricyclic structure allows it to fit into binding sites, modulating the activity of the target molecules. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between 2-methyl-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide and analogous compounds are critical for understanding its pharmacological profile. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents/Functional Groups Biological Activity/Notes
2-methyl-N-{2-oxo-1-azatricyclo[...]trien-7-yl}benzamide ~337.38* Benzamide, methyl, 2-oxo Likely targets non-quinolone pathways due to absence of carboxylic acid .
Ofloxacin [(RS)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[...]tetraene-11-carboxylic acid] 361.37 Carboxylic acid, fluorine, 4-methylpiperazinyl Broad-spectrum fluoroquinolone; inhibits DNA gyrase .
Levonadifloxacin [(12S)-7-fluoro-12-methyl-...carboxylic acid] 393.37 Carboxylic acid, fluorine, hydroxypiperidinyl Anti-MRSA agent; S(-) isomer enhances potency .
N-(3,4-dichlorophenyl)-2-oxo-1-azatricyclo[...]triene-7-sulfonamide 411.30 Sulfonamide, 3,4-dichlorophenyl Sulfonamide group suggests dihydropteroate synthase inhibition; dichlorophenyl enhances lipophilicity .
N'-(5-chloro-2-methylphenyl)-N-{2-oxo-1-azatricyclo[...]trien-7-yl}ethanediamide ~371.82* Ethanediamide, 5-chloro-2-methylphenyl Chlorine substitution may improve binding affinity but increase metabolic stability .
1-Azatricyclo[...]triene-7-carbaldehyde 201.27 Aldehyde Likely synthetic intermediate; reactive aldehyde group enables further derivatization .

*Calculated based on molecular formula.

Key Observations

Core Structure vs. Functional Groups: The 1-azatricyclo core is conserved across all compounds, but substituents dictate activity. For example, carboxylic acid groups in ofloxacin and levonadifloxacin are critical for DNA gyrase inhibition in quinolones . In contrast, the benzamide in the target compound may engage alternative targets, such as kinase enzymes or proteases.

Substituent Effects: Fluorine: Present in ofloxacin and levonadifloxacin, fluorine enhances antibacterial potency and cellular permeability . Sulfonamide vs. Benzamide: Sulfonamide-containing analogs (e.g., ) target folate synthesis, whereas the benzamide group may favor different binding interactions . Chlorine: Chlorinated derivatives (e.g., ) exhibit increased lipophilicity, which could improve membrane penetration but raise toxicity concerns .

Isomerism :

  • Levonadifloxacin’s S(-) isomer demonstrates superior antibacterial activity compared to the racemic form, highlighting the importance of stereochemistry . The target compound’s stereochemical configuration (if applicable) remains uncharacterized in the provided evidence.

Research Findings and Implications

  • Antibacterial Activity: While fluoroquinolones (e.g., ofloxacin, levonadifloxacin) dominate antibacterial applications, the target compound’s lack of a carboxylic acid group implies a distinct mechanism. Preliminary data on sulfonamide and ethanediamide analogs suggest possible utility against resistant strains, but further studies are needed .
  • Pharmacokinetics: The benzamide group may enhance metabolic stability compared to carboxylic acid-containing quinolones, which are prone to efflux pump-mediated resistance .
  • Toxicity : Chlorine and dichlorophenyl substituents in analogs correlate with increased cytotoxicity, whereas the target compound’s methyl and benzamide groups may offer a safer profile .

Biological Activity

2-methyl-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide is a complex organic compound characterized by its unique tricyclic structure and potential biological activity. This article explores its synthesis, biological mechanisms, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H20N4O3C_{20}H_{20}N_{4}O_{3}, with a molecular weight of 364.4 g/mol. The compound features a tricyclic core that is critical for its biological interactions.

PropertyValue
Molecular FormulaC20H20N4O3
Molecular Weight364.4 g/mol
CAS Number898411-76-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The unique tricyclic structure allows it to fit into binding sites on these targets, potentially modulating their activity through inhibition or activation pathways.

Potential Mechanisms:

  • Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Interaction : It may act as an agonist or antagonist at various receptor sites, influencing physiological responses.

Biological Activity

Research into the biological effects of this compound has yielded promising results:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
  • Neuropharmacological Effects : Investigations into its effects on the central nervous system have shown that it may possess sedative and anxiolytic properties.
  • Antimicrobial Properties : Some studies indicate that it may have activity against certain bacterial strains.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study A : Evaluated the cytotoxic effects on human breast cancer cells (MCF-7). Results indicated significant cell death at concentrations above 10 µM after 48 hours of exposure.
    Concentration (µM)Cell Viability (%)
    0100
    1075
    2550
    5020
  • Study B : Assessed the neuropharmacological effects in a zebrafish model, showing reduced locomotor activity consistent with sedative effects at doses of 5 mg/L.

Applications in Research and Medicine

The unique properties of this compound position it as a valuable candidate for further research in several areas:

  • Drug Development : Its potential anticancer and neuropharmacological effects make it a candidate for new therapeutic agents.
  • Chemical Biology : It can serve as a tool compound to study specific biological pathways or mechanisms due to its selective interactions with target molecules.
  • Material Science : The compound's structural characteristics may inspire the development of new materials with specific properties.

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